5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a carboxylic acid group attached to the thiophene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts, such as palladium or nickel, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique electronic properties, imparted by the difluoromethyl group, make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s stability and bioactive properties make it a candidate for drug development. It can be used in the design of pharmaceuticals that target specific enzymes or receptors, potentially leading to new treatments for various diseases .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties can enhance the performance and stability of these products .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes .
Comparison with Similar Compounds
5-(Trifluoromethyl)-2-methoxythiophene-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Methyl)-2-methoxythiophene-3-carboxylic acid: Lacks the fluorine atoms, resulting in different electronic properties.
5-(Chloromethyl)-2-methoxythiophene-3-carboxylic acid: Contains a chloromethyl group, which imparts different reactivity and properties.
Uniqueness: The presence of the difluoromethyl group in 5-(Difluoromethyl)-2-methoxythiophene-3-carboxylic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its performance in various applications compared to similar compounds .
Properties
IUPAC Name |
5-(difluoromethyl)-2-methoxythiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3S/c1-12-7-3(6(10)11)2-4(13-7)5(8)9/h2,5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXLIQBLNWHAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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